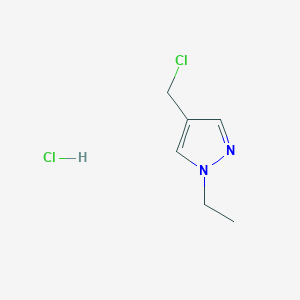

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Vue d'ensemble

Description

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-ethyl-1H-pyrazole. This can be achieved through the reaction of 1-ethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can yield 1-ethyl-1H-pyrazole derivatives with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

- Substitution reactions yield various substituted pyrazole derivatives.

- Oxidation reactions produce pyrazole carboxylic acids or ketones.

- Reduction reactions result in the formation of pyrazole alcohols or amines.

Applications De Recherche Scientifique

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Industry: The compound is utilized in the production of agrochemicals and as a reagent in various chemical processes.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and signal transduction.

Comparaison Avec Des Composés Similaires

- 4-(Chloromethyl)-1H-imidazole hydrochloride

- 2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine hydrochloride

- 4-(Chloromethyl)pyridine hydrochloride

Comparison: 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific applications in drug development and chemical synthesis.

Activité Biologique

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 181.06 g/mol. It features a pyrazole ring with a chloromethyl group, enhancing its reactivity and biological activity. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it useful in various synthetic pathways and applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies suggest it can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Properties : It has been investigated for its anti-inflammatory effects, with studies indicating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have shown that derivatives of the pyrazole structure can induce apoptosis in cancer cell lines. For instance, compounds related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound's effects are mediated through pathways involving oxidative stress, inflammation, and signal transduction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | , |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | , |

| Anticancer | Induction of apoptosis in cancer cell lines | , |

Case Study Example

In a study examining the anti-inflammatory effects of pyrazole derivatives, this compound was tested alongside other compounds. Results indicated that at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, comparable to standard anti-inflammatory drugs like dexamethasone .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable building block in pharmaceutical research. Its ability to modify biological pathways presents opportunities for developing novel therapeutic agents targeting infectious diseases and inflammatory conditions. The compound's structural features allow for further derivatization to enhance efficacy and selectivity against specific targets .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGCJROZILJOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-52-8 | |

| Record name | 1H-Pyrazole, 4-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.